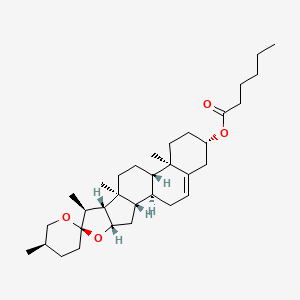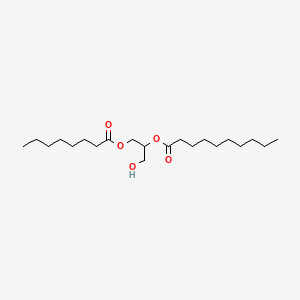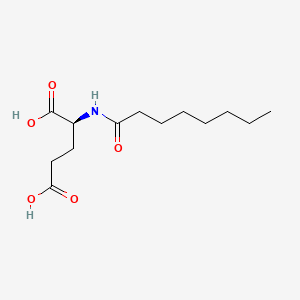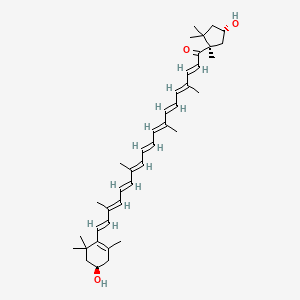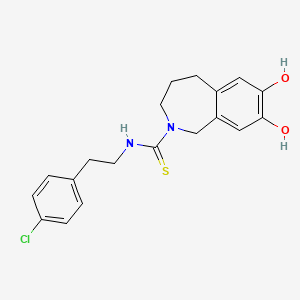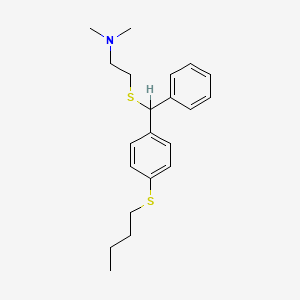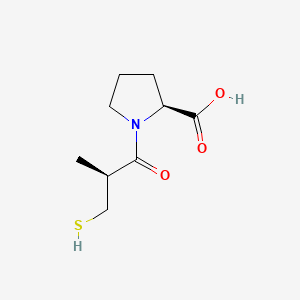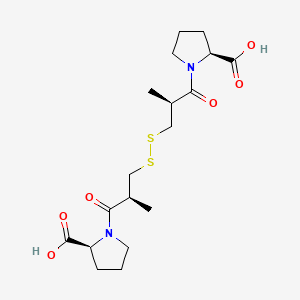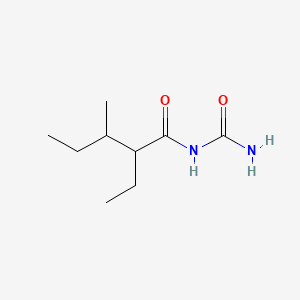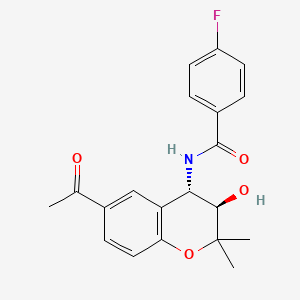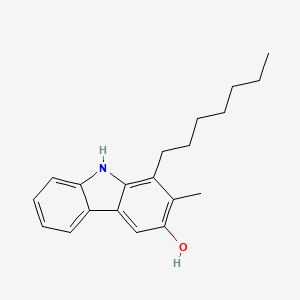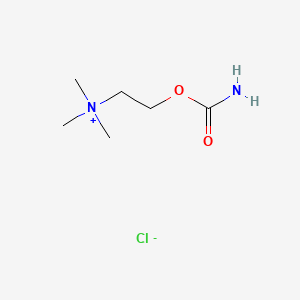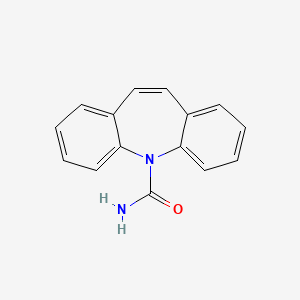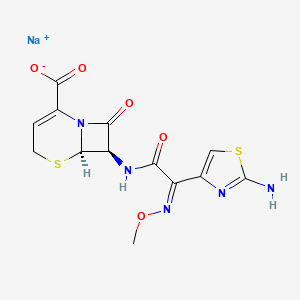
Ceftizoxime sodium
Overview
Description
Ceftizoxime sodium is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . This compound is administered intravenously or intramuscularly and is known for its broad-spectrum antibacterial activity and excellent beta-lactamase stability .
Mechanism of Action
Target of Action
Ceftizoxime Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the biosynthesis of the bacterial cell wall is arrested, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, this compound disrupts the integrity of the bacterial cell wall . This disruption leads to the lysis and death of the bacteria .
Pharmacokinetics
It is known that this compound can be administered intravenously , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally unstable, leading to cell lysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is highly resistant to a broad spectrum of beta-lactamases , which are enzymes produced by some bacteria to resist antibiotics. This resistance allows this compound to remain effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . .
Biochemical Analysis
Biochemical Properties
Ceftizoxime sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, it inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.
Cellular Effects
This compound exerts its effects on various types of bacterial cells. By inhibiting cell wall synthesis, it leads to a reduction in cell wall stability and ultimately to cell lysis . This impacts the function of the bacterial cell, leading to its death .
Molecular Mechanism
The mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that the effects of this compound in laboratory settings would remain consistent over time as long as the drug is present.
Metabolic Pathways
This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that it does not participate in metabolic pathways within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its mechanism of action, it can be inferred that it needs to reach the interior of bacterial cells to bind to penicillin-binding proteins (PBPs) and exert its effects .
Subcellular Localization
This compound acts on the cell wall of bacteria . Therefore, its subcellular localization would be the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .
Preparation Methods
The preparation of ceftizoxime sodium involves several steps:
Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.
Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water along with a buffer solution.
Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C until the solution is clear.
Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.
Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.
Crystallization: The solution is cooled to 13-15°C, ethanol is added, and this compound seed crystals are introduced. Crystals are grown, additional ethanol is added, and the solution is cooled further to continue crystal growth.
Chemical Reactions Analysis
Ceftizoxime sodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly involving its beta-lactam ring.
Scientific Research Applications
Ceftizoxime sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the stability and reactivity of beta-lactam antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the efficacy of beta-lactamase inhibitors.
Comparison with Similar Compounds
Ceftizoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime and ceftriaxone. it has unique properties that set it apart:
Cefotaxime: Like this compound, cefotaxime is a third-generation cephalosporin with a broad spectrum of activity.
Ceftriaxone: Ceftriaxone is another third-generation cephalosporin with a long half-life and broad-spectrum activity.
This compound’s resistance to beta-lactamase hydrolysis and its stability make it a valuable antibiotic in the treatment of various infections.
Properties
CAS No. |
68401-82-1 |
|---|---|
Molecular Formula |
C13H12N5NaO5S2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1 |
InChI Key |
ADLFUPFRVXCDMO-VYHCPXKMSA-M |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
68401-82-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
68401-81-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


